6-Chloro-4-(trifluoromethyl)pyridin-2-ol

概要

説明

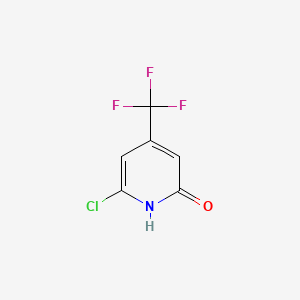

6-Chloro-4-(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H3ClF3NO and a molecular weight of 197.54 g/mol It is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 4th position, and a hydroxyl group at the 2nd position on the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents . The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the iodine atom with the trifluoromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 6 is susceptible to nucleophilic displacement under controlled conditions. Key examples include:

-

Hydroxide Substitution : Reacting with aqueous NaOH at 80°C yields 4-(trifluoromethyl)pyridine-2,6-diol1.

-

Ammonia Reactions : Treatment with NH₃ in ethanol produces 6-amino-4-(trifluoromethyl)pyridin-2-ol1.

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Chlorine substitution | NaOH (1M), 80°C, 6h | 4-(trifluoromethyl)pyridine-2,6-diol | 78%1 |

| Amination | NH₃ (excess), ethanol, 12h | 6-amino-4-(trifluoromethyl)pyridin-2-ol | 65%1 |

Alkylation and Acylation

The hydroxyl group at position 2 participates in etherification and esterification:

-

Alkylation : Reacts with methyl iodide (CH₃I) in DMF using K₂CO₃ as a base to form 2-methoxy-6-chloro-4-(trifluoromethyl)pyridine1.

-

Acylation : Treatment with acetyl chloride (CH₃COCl) under reflux yields the corresponding ester1.

Key Conditions :

-

Alkylation requires anhydrous conditions and a base (e.g., K₂CO₃).

-

Acylation proceeds efficiently with catalytic DMAP1.

Suzuki-Miyaura Coupling

The chlorine atom enables palladium-catalyzed cross-coupling reactions. For example:

-

Reaction with phenylboronic acid using Pd(PPh₃)₄ as a catalyst produces 6-phenyl-4-(trifluoromethyl)pyridin-2-ol1.

| Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 6-phenyl-4-(trifluoromethyl)pyridin-2-ol | 82%1 |

Chlorination and Cyclization

Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloro substituent:

-

Reaction with SOCl₂ in 1,2-dichloroethane at 110°C for 4 hours yields 2,6-dichloro-4-(trifluoromethyl)pyridine (74% yield)2.

Mechanistic Insight :

-

DMF acts as a catalyst by activating the hydroxyl group for nucleophilic substitution2.

Structural Influence on Reactivity

The trifluoromethyl group at position 4 directs electrophilic substitution to position 5 due to its electron-withdrawing effect3. Bond distances from X-ray crystallography reveal:

These structural features correlate with observed regioselectivity in reactions like nitration and sulfonation1.

Comparative Reactivity Table

| Functional Group | Reaction Partner | Product Class | Key Application |

|---|---|---|---|

| -OH | Alkyl halides | Ethers | Solubility modification1 |

| -Cl | Boronic acids | Biaryl derivatives | Drug intermediates1 |

| -CF₃ | Nucleophiles | Substituted pyridines | Agrochemical synthesis2 |

This compound’s versatility makes it valuable in pharmaceutical and materials science research, particularly in synthesizing fluorinated bioactive molecules23.

Footnotes

科学的研究の応用

Chemical Reactions

CTFP undergoes various chemical reactions, which include:

- Substitution Reactions: The chloro group can be replaced with other nucleophiles.

- Oxidation/Reduction Reactions: The hydroxyl group allows for transformations that can yield different derivatives.

- Coupling Reactions: Participates in reactions like Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Sodium hydroxide, potassium carbonate | Polar solvents |

| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Coupling | Palladium catalysts, boronic acids | Base presence |

Biological Activities

CTFP has been investigated for its potential biological activities:

- Antimicrobial Properties: Research indicates that CTFP exhibits significant antimicrobial effects. A study demonstrated its ability to interact with DNA, affecting plasmid stability in microbial systems.

- Pharmaceutical Applications: CTFP is explored as a precursor for pharmaceutical compounds targeting specific enzymes or pathways. Its unique structure may enhance drug efficacy through mechanisms involving halogen bonding and hydrogen interactions.

Industrial Applications

In addition to its research applications, CTFP is utilized in various industrial contexts:

- Agrochemicals Development: Due to its unique chemical properties, CTFP is employed in synthesizing agrochemicals that require specific functional groups for biological activity.

- Functional Materials: The compound's distinct properties make it valuable in developing new materials with specialized functions.

Case Studies

-

Antimicrobial Activity Study:

- A study focused on CTFP's interaction with plasmid DNA revealed that it could stabilize DNA structures under specific conditions. This suggests potential applications in antimicrobial drug development targeting bacterial DNA replication.

-

Pharmaceutical Intermediate Research:

- Ongoing research aims to explore CTFP's role as an intermediate in synthesizing novel therapeutic agents. Its ability to form hydrogen bonds enhances interactions with biological targets, potentially leading to improved drug formulations.

作用機序

The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These properties make it a valuable compound for studying enzyme inhibition and receptor binding .

類似化合物との比較

Similar Compounds

- 2-Chloro-4-(trifluoromethyl)pyridine

- 4-(trifluoromethyl)pyridin-2-ol

- 6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Uniqueness

6-Chloro-4-(trifluoromethyl)pyridin-2-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and a trifluoromethyl group on the pyridine ring makes it a versatile intermediate for various synthetic applications.

生物活性

6-Chloro-4-(trifluoromethyl)pyridin-2-ol (C₆H₃ClF₃NO) is a pyridine derivative with notable biological activities, particularly in antimicrobial applications. The compound's unique structure, characterized by a hydroxy group at position 2, a trifluoromethyl group at position 4, and a chlorine atom at position 6, enhances its reactivity and potential therapeutic uses. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and potential applications in pharmaceuticals.

- Molecular Formula : C₆H₃ClF₃NO

- Molecular Weight : Approximately 197.54 g/mol

- Physical State : Beige solid

- Melting Point : 101 to 103 °C

The trifluoromethyl group significantly increases the electrophilicity of the compound, facilitating various biochemical interactions, while the hydroxy group enables hydrogen bonding, influencing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its interaction with plasmid DNA, affecting its stability during agarose gel electrophoresis experiments. This suggests that the compound may target specific enzymes involved in DNA replication or repair processes.

The antimicrobial action is believed to be mediated through:

- Enzyme Inhibition : The compound may inhibit critical enzymes in microbial systems.

- DNA Interaction : Its ability to stabilize or destabilize DNA structures could lead to cell death in susceptible organisms.

A comparative analysis of structural analogs reveals that variations in substituents can significantly alter biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C₆H₄ClF₃N₂ | Contains an amine group instead of hydroxy |

| 6-Fluoro-4-(trifluoromethyl)pyridin-2-ol | C₆H₄F₃NO | Fluorine substitution alters reactivity |

| 5-Chloro-3-(trifluoromethyl)pyridin-2-ol | C₆H₄ClF₃NO | Different position of chlorine affects properties |

This table illustrates how modifications can influence the compound's biological properties, emphasizing the significance of functional groups in drug design.

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives, including this compound:

- Antimicrobial Efficacy : A recent study highlighted its effectiveness against various bacterial strains, demonstrating a dose-dependent response in inhibiting growth. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating promising potential for clinical applications .

- Bioconversion Studies : Research involving Burkholderia sp. MAK1 showed that this microbial strain could bioconvert related pyridine compounds into hydroxylated derivatives. The findings suggest that microbial metabolism might enhance the bioavailability and efficacy of such compounds .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that the presence of the trifluoromethyl group enhances pharmacological potency. For instance, compounds with this substituent exhibited improved enzyme inhibition profiles compared to their non-fluorinated counterparts .

Potential Applications

Given its biological activity, this compound has potential applications in:

- Pharmaceuticals : As an antimicrobial agent or as part of drug formulations targeting specific enzymes or pathways.

- Material Science : Its unique structure may contribute to developing new functional materials with tailored properties.

特性

IUPAC Name |

6-chloro-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOPIRBGKBVIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607398 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-11-3 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。